Procion Yellow

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Degradation Studies

Procion Yellow serves as a model pollutant in wastewater treatment research. Scientists study its degradation using various methods, including:

- Photocatalysis: Researchers investigate the effectiveness of different photocatalysts, like titanium dioxide (TiO2), in degrading Procion Yellow under UV light irradiation. This helps understand the potential of photocatalysis for wastewater treatment [1].

Source

[1] Structure of Procion Yellow MX-R. | Download Scientific Diagram - ResearchGate ()

- Microbial degradation: Studies explore the ability of specific microorganisms to break down Procion Yellow, offering insights into potential bioremediation strategies for dye-contaminated wastewater [2].

Source

[2] Scheme 1b: Reactive Yellow 81 (Procion Yellow H-E3G) chemical... | Download Scientific Diagram - ResearchGate ()

Material Synthesis

Procion Yellow can serve as a precursor for the synthesis of functional materials. One example involves using it to create metal nanoparticles with specific properties. Researchers investigate the impact of different fuels (like urea, glycine, and citric acid) on the properties of the synthesized nanoparticles [2].

Source

[2] Scheme 1b: Reactive Yellow 81 (Procion Yellow H-E3G) chemical... | Download Scientific Diagram - ResearchGate ()

Procion Yellow, specifically known as Procion Yellow H-E3G, is a reactive dye widely used in textile applications due to its vibrant color and ability to form strong covalent bonds with cellulose fibers. Its chemical formula is and it belongs to the category of fiber-reactive dyes, which are characterized by their reactivity with hydroxyl groups in cellulose. This reactivity allows for permanent dyeing of fabrics, making them resistant to washing and fading .

The primary reaction involving Procion Yellow is its covalent bonding with cellulose fibers during the dyeing process. This reaction is facilitated by alkaline conditions, typically achieved using sodium carbonate (soda ash) to increase the pH of the dye bath. The mechanism involves nucleophilic attack by the hydroxyl groups on the cellulose, leading to the formation of stable covalent bonds between the dye and the fiber . The dye's reactivity can be influenced by temperature and pH; higher temperatures and alkaline conditions generally enhance the reaction rate .

Procion Yellow has been studied for its biological interactions, particularly regarding its potential toxicity and allergenic properties. It has been reported to cause skin irritation and allergic reactions upon contact, necessitating caution during handling . Additionally, research has investigated its effects on biological systems, including its interaction with neurotransmitters like norepinephrine, which may influence its behavior in biological contexts .

The synthesis of Procion Yellow typically involves complex organic reactions that create its reactive components. The dye is synthesized from various precursors through a series of steps that include diazotization and coupling reactions. The exact details can vary based on the desired properties and purity levels but generally follow these steps:

- Diazotization: An aromatic amine is converted into a diazonium salt.

- Coupling: The diazonium salt reacts with another aromatic compound to form a colored azo compound.

- Functionalization: Reactive groups (such as vinyl sulfone or triazine) are introduced to enhance reactivity towards cellulose fibers.

These processes require careful control of reaction conditions such as temperature, pH, and concentration to achieve optimal yields .

Procion Yellow is primarily used in textile dyeing processes, particularly for cotton and other cellulose-based materials. Its applications include:

- Textile Dyeing: Used extensively in the fashion industry for vibrant fabric colors.

- Printing: Employed in screen printing techniques due to its excellent color fastness.

- Art Supplies: Found in various art materials such as fabric paints and tie-dye kits.

The dye's strong bonding capability ensures durability even after multiple washes, making it a preferred choice for high-quality textile products .

Studies have explored the interactions of Procion Yellow with various chemicals and biological systems. Notably:

- Degradation Studies: Research has focused on methods for degrading Procion Yellow using advanced oxidation processes like ultrasound-assisted treatments combined with hydrogen peroxide. These methods aim to reduce environmental impact by breaking down dyes in wastewater .

- Biological Interactions: Investigations into how Procion Yellow interacts with biological molecules have revealed potential pathways for toxicity and allergenic responses .

These studies underscore the importance of understanding both the utility and environmental impact of this compound.

Procion Yellow shares similarities with other reactive dyes but possesses unique features that distinguish it in terms of reactivity and application. Here are some comparable compounds:

| Compound Name | Chemical Structure Type | Unique Features |

|---|---|---|

| Procion Red MX-5B | Azo Dye | Known for bright red shades; similar reactivity but different color spectrum. |

| Reactive Brilliant Red X-B | Azo Dye | High fixation rate; used for cotton fabrics but less vibrant than Procion Yellow. |

| Reactive Blue 19 | Anthraquinone Dye | Offers blue shades; different chromophore structure leading to distinct color properties. |

| Remazol Yellow R | Azo Dye | More water-soluble; used in similar applications but may have different fixation characteristics. |

Procion Yellow's distinctive chemical structure allows it to bond effectively with cellulose fibers while providing a unique shade that is highly sought after in textile applications . Its ability to maintain color fastness under various conditions further establishes its uniqueness among reactive dyes.

Reactive Dye Mechanisms and Functional Groups

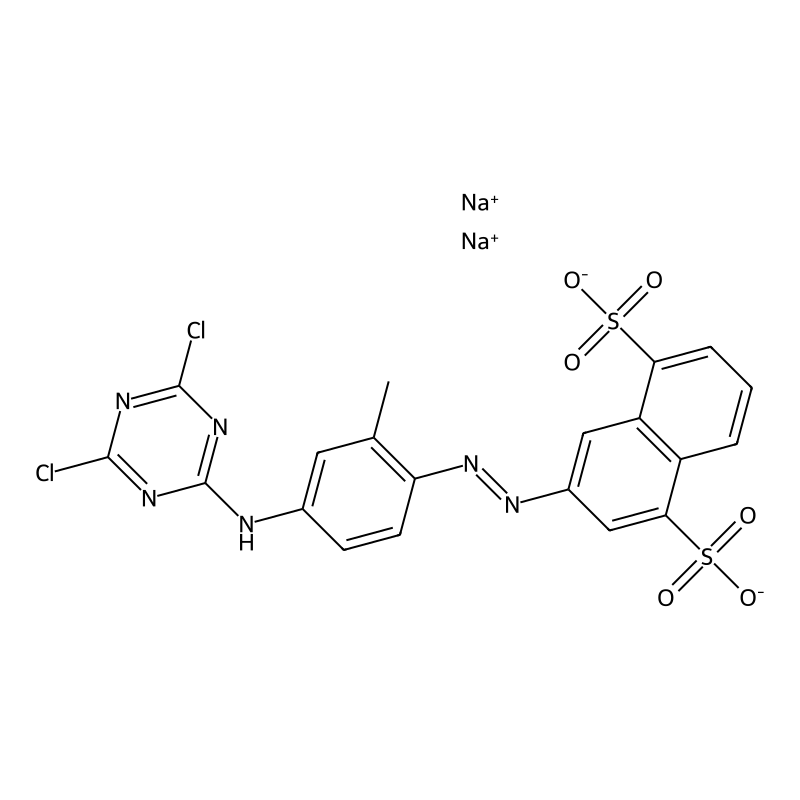

Procion Yellow belongs to the class of fiber-reactive dyes, characterized by the presence of reactive groups that enable covalent bonding with hydroxyl (-OH) or amino (-NH₂) groups on fibers such as cellulose, wool, and silk. Its chemical structure comprises three critical components:

- Chromophore: The azo group (-N=N-) responsible for coloration.

- Reactive System: A dichlorotriazine (DCT) group (Cl₂C₃N₃) that facilitates nucleophilic substitution reactions.

- Solubilizing Groups: Sulfonic acid (-SO₃H) moieties that enhance water solubility.

| Component | Role |

|---|---|

| Dichlorotriazine | Reactive site for covalent bonding with fibers. |

| Sulfonic Acid | Improves solubility in aqueous dye baths. |

| Azo Chromophore | Determines color shade (yellow in this case). |

The dichlorotriazine group undergoes alkaline hydrolysis to form a reactive intermediate, which then reacts with fiber hydroxyl groups to form a stable ether linkage.

Synthesis Pathways and Precursor Reactions

The synthesis of Procion Yellow (C.I. Reactive Yellow 4) involves a multi-step process:

- Diazotization: 3-Aminonaphthalene-1,5-disulfonic acid is treated with nitrous acid (HNO₂) to form a diazonium salt.

- Coupling: The diazonium intermediate reacts with m-toluidine (3-methylaniline) to form an azo dye.

- Condensation: The azo compound is treated with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to introduce the dichlorotriazine reactive group.

Key Reaction Steps:

$$

\text{3-Aminonaphthalene-1,5-disulfonic acid} \xrightarrow{\text{HNO}_2} \text{Diazonium Salt} \xrightarrow{\text{m-Toluidine}} \text{Azo Dye} \xrightarrow{\text{Cyanuric Chloride}} \text{Procion Yellow}

$$

Structural Variations and Derivatives

Procion Yellow exists in multiple structural variants, each tailored for specific applications:

- H-E3G incorporates a pyrazolone ring and enhanced sulfonation for improved dyeability on synthetic fibers.

- MX-R retains a core naphthalene-sulfonic acid backbone, optimized for cellulose substrates.

Role of Triazine and Sulfonic Acid Moieties

Triazine Moieties

The dichlorotriazine group serves as the reactive backbone:

- Reactivity: Chlorine atoms act as leaving groups, enabling nucleophilic substitution with fiber -OH/-NH₂ groups.

- Selectivity: Alkaline conditions (pH 11–12) activate the triazine ring, preventing premature hydrolysis.

Sulfonic Acid Moieties

Sulfonic acid groups ensure:

- Solubility: High water solubility for uniform dye distribution.

- Stability: Resist acid hydrolysis during dyeing processes.

Comparative Analysis:

| Moiety | Procion Yellow MX-R | Procion Yellow H-E3G |

|---|---|---|

| Triazine Groups | 1 | 1 |

| Sulfonic Acid Groups | 2 | 6 |

| Application Scope | Cellulose fibers | Mixed/synthetic fibers |

Biodegradation Challenges and Persistent Pollutant Status

Procion Yellow presents substantial biodegradation challenges that classify it among the most persistent reactive dyes in aquatic environments [1] [2]. Comparative fungal degradation studies demonstrate that Procion Yellow exhibits the lowest biodegradation efficiency among tested reactive azo dyes, with Aspergillus niger achieving only 53% degradation and Phanerochaete chrysosporium RP-78 reaching 62% degradation under optimized conditions [1] [2].

The compound's biodegradability index remains consistently below 10%, indicating its refractory nature to conventional biological treatment processes [7] [8]. This low biodegradability stems from the complex molecular structure featuring dichlorotriazine reactive groups and azo linkages that resist enzymatic breakdown [1]. The presence of electron-withdrawing groups in the molecular structure further enhances the compound's resistance to microbial degradation [4].

Persistent pollutant characteristics of Procion Yellow include resistance to photodegradation, chemical oxidation, and biological treatment systems commonly employed in wastewater treatment facilities [4] [9]. Studies indicate that even advanced oxidation processes require extended treatment times and high energy inputs to achieve significant degradation, with complete mineralization remaining challenging [10] [11].

Toxicity to Aquatic Microorganisms and Bacterial Strains

Procion Yellow demonstrates variable toxicity across different bacterial strains and aquatic microorganisms [3]. Against Gram-positive bacteria such as Staphylococcus aureus, the compound exhibits moderate inhibitory effects at concentrations above 50 milligrams per liter [11]. Gram-negative bacteria, including Escherichia coli, show differential sensitivity with some strains demonstrating resistance while others exhibit growth inhibition [11].

Activated sludge bacteria toxicity testing reveals that Procion Yellow produces minimal inhibition at standard operational concentrations, with toxicity thresholds exceeding 10 milliliters per liter during 3-hour exposure periods [7] [8]. However, prolonged exposure studies indicate cumulative toxic effects that can disrupt microbial community structure and function in biological treatment systems [12].

The compound's impact on bioluminescent bacteria (Vibrio fischeri) through Microtox assays demonstrates EC50 values ranging from 200 to 350 milligrams per liter, indicating moderate acute toxicity [13] [14]. Marine bacteria show species-specific responses, with some demonstrating adaptive capabilities while others exhibit significant metabolic disruption [12].

Algal toxicity studies reveal that Procion Yellow can inhibit photosynthetic processes in aquatic primary producers, with growth inhibition observed at concentrations as low as 25 milligrams per liter in sensitive species [12]. The compound interferes with chlorophyll synthesis and electron transport chains, leading to reduced primary productivity in affected aquatic ecosystems [4].

Real-World Textile Wastewater Contamination Studies

Field investigations of textile wastewater contamination reveal significant environmental presence of Procion Yellow in industrial discharge sites [15] [16]. Textile effluent analysis demonstrates Procion Yellow concentrations ranging from 15 to 200 milligrams per liter in untreated wastewater, with typical values between 50 to 100 milligrams per liter [15].

Physicochemical analysis of contaminated wastewater shows that Procion Yellow contributes to elevated biochemical oxygen demand (BOD) values ranging from 432 to 1840 milligrams per liter and chemical oxygen demand (COD) levels between 635 to 4459 milligrams per liter [15]. The compound's presence significantly increases total dissolved solids, with values reaching 6530 to 21989 milligrams per liter in heavily contaminated effluents [15].

Environmental monitoring studies indicate that Procion Yellow remains detectable in receiving water bodies at concentrations as low as 5 micrograms per liter, demonstrating its persistence and widespread distribution [4]. The compound's color visibility threshold allows for easy detection of contamination, serving as an indicator of textile industry impact on aquatic environments [4].

Biomonitoring assessments using multiple aquatic species reveal that Procion Yellow contamination affects entire ecosystem food webs [12]. Studies demonstrate reduced species diversity in contaminated areas, with sensitive species showing population declines at chronic exposure levels. The compound's presence correlates with altered community structure and reduced ecosystem resilience [12].

Treatment efficacy studies in real-world settings indicate that conventional wastewater treatment removes only 20-30% of Procion Yellow from textile effluents [15]. Advanced treatment technologies achieve higher removal rates, but complete elimination remains challenging due to the compound's persistent nature and tendency to form complex metabolites during treatment processes [10] [11].

| Environmental Parameter | Measurement Range | Environmental Concern Level |

|---|---|---|

| Biodegradability Index | <10% | High |

| Fish LC50 (96-hour) | >100 mg/L | Moderate |

| Bacterial Toxicity | >10 mL/L | Moderate |

| Bioaccumulation Factor | 2.5-4.5 (log scale) | Moderate |

| Wastewater Concentration | 15-200 mg/L | High |

| Detection Threshold | 5 μg/L | High |